propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
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Overview
Description
L-744832 is a potent and selective inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has garnered significant attention due to its potential anti-tumor properties, particularly in cancers driven by mutations in the Ras protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-744832 is synthesized through a series of chemical reactions involving the condensation of specific amino acids and other organic compounds. The synthetic route typically involves the use of thiol-containing peptidomimetics, which are designed to mimic the structure of natural peptides . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of L-744832 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: L-744832 primarily undergoes substitution reactions due to the presence of reactive functional groups such as thiol and carboxamide . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving L-744832 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving L-744832 depend on the specific reaction conditions. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
L-744832 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the inhibition of farnesyltransferase and its effects on protein function . In biology, it is employed to investigate the role of farnesylation in cellular processes and signal transduction pathways . In medicine, L-744832 is being explored as a potential therapeutic agent for cancers driven by Ras mutations, as it can induce tumor regression and enhance the sensitivity of cancer cells to radiation . In industry, it is used in the development of new anti-cancer drugs and other therapeutic agents .
Mechanism of Action
L-744832 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the addition of a farnesyl group to the Ras protein . This post-translational modification is crucial for the proper localization and function of Ras. By inhibiting farnesyltransferase, L-744832 prevents the farnesylation of Ras, thereby disrupting its function and inhibiting the growth and proliferation of cancer cells . The compound also induces apoptosis and cell cycle arrest in cancer cells, further contributing to its anti-tumor effects .
Comparison with Similar Compounds
L-744832 is unique among farnesyltransferase inhibitors due to its high potency and selectivity . Similar compounds include FTI-276 and lonafarnib, which also inhibit farnesyltransferase but may have different pharmacokinetic properties and levels of efficacy . L-744832’s ability to induce tumor regression and enhance radiation sensitivity makes it particularly valuable in cancer research and therapy .
List of Similar Compounds:- FTI-276
- Lonafarnib
- Tipifarnib
- BMS-214662
L-744832 stands out due to its specific molecular structure and the unique combination of anti-proliferative, pro-apoptotic, and anti-angiogenic effects it exerts on cancer cells .
Properties
Molecular Formula |
C26H45N3O6S2 |
---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate |
InChI |
InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24-/m0/s1 |
InChI Key |
PGOKBMWPBDRDGN-IBXSQZDTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N |
Origin of Product |
United States |
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